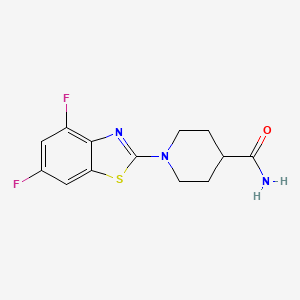

1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Description

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at the 4- and 6-positions, linked to a piperidine-4-carboxamide moiety. The benzothiazole scaffold is widely recognized for its pharmacological versatility, including applications in antiviral, anticancer, and antimicrobial therapies . The difluoro substitutions likely enhance electronic properties and metabolic stability, while the piperidine-carboxamide group may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3OS/c14-8-5-9(15)11-10(6-8)20-13(17-11)18-3-1-7(2-4-18)12(16)19/h5-7H,1-4H2,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCOBAWWJZUPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carbonyl compound, such as 4,6-difluorobenzaldehyde.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with piperidine-4-carboxylic acid or its derivatives.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carboxamide group to an amine.

Substitution: The fluorine atoms on the benzothiazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has been explored for various scientific research applications:

Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

Biological Studies: It has been used in studies investigating its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the identification of new drug targets and biomarkers.

Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzothiazole ring enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies, including molecular docking and structure-activity relationship (SAR) analysis, have provided insights into its binding modes and interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties

Compound Z14 (5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide)

- Structural Differences : Replaces the piperidine-carboxamide with a pyrimidine-carboxamide and introduces bromo, methylsulfanyl, and ethoxy groups.

- The pyrimidine ring could alter binding specificity in enzyme targets .

Compound from (2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid)

- Structural Differences: Integrates a tetrahydroquinoline-thiazole system and replaces carboxamide with a carboxylic acid.

- Functional Implications: The carboxylic acid enhances hydrophilicity but may limit blood-brain barrier penetration.

Piperidine-Carboxamide Analogues

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structural Differences : Substitutes the benzothiazole core with a naphthalene-ethyl group and adds a 4-fluorobenzyl substituent.

- Reported to exhibit antiviral activity against SARS-CoV-2, suggesting piperidine-carboxamide derivatives are viable for antiviral development .

Comparative Pharmacological Profiles

Key Research Findings and Implications

- Electronic Effects : The 4,6-difluoro substitution in the target compound likely enhances electronegativity, improving interactions with polar enzyme pockets compared to ethoxy (Z14) or naphthalene () analogues .

- Solubility and Bioavailability : The piperidine-carboxamide group balances hydrophilicity and lipophilicity, contrasting with the hydrophilic carboxylic acid in ’s compound .

- Therapeutic Potential: Structural parallels to SARS-CoV-2 inhibitors () suggest the target compound could be optimized for antiviral activity. However, the benzothiazole core may also align with antimicrobial or kinase-targeting applications .

Biological Activity

1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C16H19F2N3O2S

- Molecular Weight : 387.468 g/mol

- CAS Number : 897481-74-2

- SMILES Notation : Fc1cc(F)c2c(c1)sc(n2)N1CCN(CC1)C(=O)CCOc1ccccc1

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole compounds, including this compound, exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. In a study involving human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, it was observed that the compound inhibited cell proliferation effectively .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| CaCo-2 | 12.3 |

| MCF7 (Breast) | 8.7 |

Antimicrobial Activity

The thiazole ring present in the compound is known for its antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit activity against a range of bacterial and fungal strains:

- Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes:

- Inhibition of Sirtuin Enzymes : Studies suggest that this compound may inhibit human deacetylase Sirtuin 2 (HDSirt2), which plays a role in various cellular functions and cancer progression .

Case Studies

One notable case study investigated the effects of this compound on tumor growth in vivo. Mice implanted with human tumor cells were treated with varying doses of the compound:

- Results : Significant reduction in tumor size was observed at doses above 10 mg/kg when compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.